1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea
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Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea is a synthetic organic compound characterized by its unique structural features, which include a dimethoxyphenyl group, an oxan-4-yl group, and an azetidin-3-yl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea typically involves multi-step organic reactions. One common method starts with the preparation of the azetidin-3-yl intermediate, which is then coupled with the dimethoxyphenylmethyl group under controlled conditions. The final step involves the formation of the urea linkage through a reaction with an isocyanate derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidin-3-yl moiety, where nucleophiles like halides or amines can replace existing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Evaluated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its potential anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
When compared to similar compounds, 1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]amine: Lacks the urea moiety, resulting in different reactivity and biological activity.
1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]carbamate: Contains a carbamate group instead of urea, which may alter its pharmacokinetic properties.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-23-16-4-3-13(9-17(16)24-2)10-19-18(22)20-14-11-21(12-14)15-5-7-25-8-6-15/h3-4,9,14-15H,5-8,10-12H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMPRYPPENCXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2CN(C2)C3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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